L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate
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Overview
Description
20681-S has antinociceptive and narcotic antagonistic properties.
Scientific Research Applications
1. Chemical Synthesis and Reactivity
L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate has been explored in the field of chemical synthesis, particularly in the formation of new organic species. Studies like those conducted by Carvalho et al. (2013) have shown its reactivity in processes that are purely organic or catalyzed by platinum, leading to the synthesis of various organic compounds (Carvalho, Ferreira, & Herrmann, 2013).
2. Pharmaceutical Applications
This compound has been utilized in the pharmaceutical sector, particularly in the development of medications. For example, the research by Cao et al. (2004) on the structure of complex chemical compounds, which includes L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate, contributes to a deeper understanding of molecular interactions in drug design (Cao, Sun, & Pan, 2004).
3. Catalytic Applications
The use of L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate in catalysis has been demonstrated in studies like those by Qiu et al. (2009), where its derivatives are used in promoting certain chemical reactions. These applications are vital in creating efficient and selective catalysts in various chemical processes (Qiu et al., 2009).
4. Analytical Chemistry
In the field of analytical chemistry, compounds like L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate play a crucial role. Studies such as those by Harp and Barrows (2009) have developed methods to determine manufacturing intermediates in various products, highlighting the importance of these compounds in ensuring the quality and safety of consumer goods (Harp & Barrows, 2009).
5. Environmental and Fuel Cell Applications
Research like that of Einsla et al. (2005) has explored the use of derivatives of L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate in environmental applications, particularly in the development of fuel cells. These studies contribute to the advancement of sustainable and efficient energy sources (Einsla et al., 2005).
properties
CAS RN |
73361-71-4 |
---|---|
Product Name |
L-3-Hydroxy-6-oxo-N-cyclopropylmethylmorphinan methansulfonate |
Molecular Formula |
C21H27NO4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,9R,10R)-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid |
InChI |
InChI=1S/C20H25NO2.CH4O3S/c22-15-4-3-14-9-19-17-6-5-16(23)11-20(17,18(14)10-15)7-8-21(19)12-13-1-2-13;1-5(2,3)4/h3-4,10,13,17,19,22H,1-2,5-9,11-12H2;1H3,(H,2,3,4)/t17-,19+,20-;/m0./s1 |
InChI Key |
PEQYECWAGJDZBU-TYPHKJRUSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5 |
SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C=C(C=C5)O |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C=C(C=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
20681 S 20681-S 3-hydroxy-6-oxo-N-cyclopropylmethylmorphinan methanesulfonate S 20681 S-20681 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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